molecular formula C11H15NO B2540943 4-[2-(Dimethylamino)ethyl]benzaldehyde CAS No. 313975-22-3

4-[2-(Dimethylamino)ethyl]benzaldehyde

Cat. No. B2540943
CAS RN: 313975-22-3
M. Wt: 177.247
InChI Key: QWMCCNOXTOXUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Dimethylamino)ethyl]benzaldehyde is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds and complex molecules. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a benzaldehyde moiety. This structure is versatile in organic synthesis, allowing for multiple reactions and the formation of diverse chemical structures.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in several studies. For instance, the compound has been used to synthesize novel dinuclear N-substituted thiosemicarbazones of rhenium(I), which exhibit the formation of four- and five-membered chelate rings . Another study reports the synthesis of 4-(2-dimethylamino)-ethoxy benzylamine, starting from N,N-dimethylethanolamine, through a series of reactions including chloridation, etherification, oximation, and hydrogenation . Additionally, the compound has been utilized in the Hantzsch reaction to create polycondensed heterocyclic systems with a γ-unsubstituted pyridine ring , and in the synthesis of 6-(1H-benzimidazol-2-yl)pyrido[2,3-d]pyrimidino-2,4(1H, 3H)-diones .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction studies have confirmed the structures of synthesized complexes . The structural stability and behavior of these compounds in solution have been investigated using 1H NMR spectroscopy . Furthermore, the configuration of related compounds has been determined by X-ray diffraction study, as seen in the synthesis of a phosphorus heterocycle derivative .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It has been involved in the formation of thiosemicarbazone ligands with different coordination modes , and in the Hantzsch cyclization to yield heterocyclic systems . The compound's reactivity has also been demonstrated in the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H, 3H)-diones, where it undergoes aromatization with dearylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various techniques. The crystal growth and physical properties of a single crystal derived from the compound have been studied, revealing insights into its optical and thermal properties . The compound's derivatives exhibit interesting properties such as thermal diffusivity and third-order nonlinear optical properties, which have been measured using techniques like Photo acoustic spectroscopy and Z-scan technique .

Scientific Research Applications

Chemical Synthesis and Crystal Structures

4-[2-(Dimethylamino)ethyl]benzaldehyde, known for its chemical reactivity, plays a crucial role in the synthesis of various chemical compounds. It has been utilized in the formation of iminium salts through Meerwein alkylation, exhibiting selective alkylation at the nitrogen or oxygen atom depending on the reagent used. The resulting iminium salts are noted for their propensity to hydrolysis, forming corresponding hydrotetrafluoroborates, as highlighted in studies that also determined crystal structures (Froschauer et al., 2013). Additionally, it's instrumental in creating compounds like ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, with crystal structures revealing intricate molecular conformations and intermolecular hydrogen bonding (Xiao-ping Song et al., 2010).

Spectroscopic and Vibrational Studies

The compound has been a subject of thorough spectroscopic and vibrational analysis. For instance, a pyrrole-containing chalcone derivative of this compound has been characterized using various spectroscopic techniques. This study not only mapped out its spectroscopic profile but also delved into its potential as a non-linear optical material due to its notable first hyperpolarizability (R. N. Singh et al., 2014). Similarly, the compound's vibrational dynamics in crystalline form have been examined through inelastic neutron scattering and periodic DFT studies, offering insights into its molecular vibrations and crystal field splitting (M. Nolasco et al., 2022).

Corrosion Inhibition and Material Properties

Interestingly, a derivative of this compound, namely 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, has been explored as a corrosion inhibitor for mild steel in acidic solutions. The compound demonstrated high inhibition efficiency and strong adsorption, as evidenced by surface analysis methods and quantum chemical calculations (Dharmendra Singh et al., 2016). Furthermore, the compound is a component in synthesizing materials with significant physical properties, such as organic crystals grown through slow evaporation techniques, showcasing notable optical and thermal properties, as well as potential for non-linear optical applications (R. Jebin et al., 2016).

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCCNOXTOXUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313975-22-3
Record name 4-[2-(dimethylamino)ethyl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)-N,N-dimethylethylamine (6.8 g) was refluxed under heating with magnesium for 1 hr to prepare a Grignard reagent, which was reacted with DMF to give the objective 4-(2-dimethylaminoethyl)benzaldehyde as an oil (4.2 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.